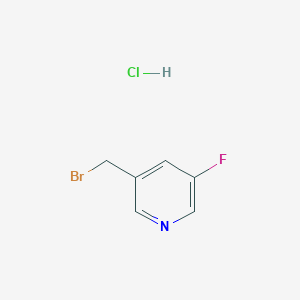
3-(Bromomethyl)-5-fluoropyridinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-5-fluoropyridinehydrochloride is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the third position and a fluorine atom at the fifth position of the pyridine ring, with the hydrochloride salt form enhancing its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-fluoropyridinehydrochloride typically involves the bromination of 5-fluoropyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions to achieve the desired bromomethylation .
Industrial Production Methods: For large-scale industrial production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. Additionally, the use of environmentally friendly solvents and reagents is preferred to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-5-fluoropyridinehydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridine derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be employed to remove the bromine atom or to convert the bromomethyl group into a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(azidomethyl)-5-fluoropyridine, while reduction with sodium borohydride produces 3-methyl-5-fluoropyridine .
Scientific Research Applications
3-(Bromomethyl)-5-fluoropyridinehydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-fluoropyridinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Similar in structure but with a methyl group instead of a fluorine atom.
3-(Chloromethyl)-5-fluoropyridine: Contains a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-5-chloropyridine: Contains a chlorine atom instead of a fluorine atom.
Uniqueness: 3-(Bromomethyl)-5-fluoropyridinehydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these halogens allows for specific interactions with biological targets and enhances the compound’s utility in various applications .
Properties
Molecular Formula |
C6H6BrClFN |
|---|---|
Molecular Weight |
226.47 g/mol |
IUPAC Name |
3-(bromomethyl)-5-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H |
InChI Key |
PFAJAIJKKMDMPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)CBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)





![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)

![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)



